molecular formula C17H18N2O4S B2504828 ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-36-9

ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2504828
CAS No.: 899957-36-9
M. Wt: 346.4
InChI Key: PESMQXVPEZJQGG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction is usually carried out in ethanol as a solvent and catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, affecting signal transduction pathways .

Comparison with Similar Compounds

Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-4-23-16(21)14-11(3)18-17(22)19-15(14)24-9-13(20)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMQXVPEZJQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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